molecular formula C13H15IN2O2 B13104274 tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate CAS No. 1180526-39-9

tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B13104274
CAS No.: 1180526-39-9
M. Wt: 358.17 g/mol
InChI Key: SLHFWIFNCKFKHJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a methyl group attached to the indazole ring.

Preparation Methods

The synthesis of tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate typically involves the iodination of a precursor indazole compound. One common method involves the reaction of 3-methyl-1H-indazole-1-carboxylic acid with iodine and a suitable oxidizing agent in the presence of a base. The resulting iodinated product is then esterified with tert-butyl alcohol under acidic conditions to yield the final compound .

Chemical Reactions Analysis

tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of corresponding oxo derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Scientific Research Applications

tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the tert-butyl ester group can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

    tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate: This compound has an amino group instead of an iodine atom, which can lead to different biological activities and chemical reactivity.

    tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate: The presence of a bromine atom instead of iodine can affect the compound’s reactivity in substitution and coupling reactions.

    tert-Butyl 5-iodo-1H-indazole-1-carboxylate: This compound lacks the methyl group, which can influence its steric and electronic properties.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1180526-39-9

Molecular Formula

C13H15IN2O2

Molecular Weight

358.17 g/mol

IUPAC Name

tert-butyl 5-iodo-3-methylindazole-1-carboxylate

InChI

InChI=1S/C13H15IN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3

InChI Key

SLHFWIFNCKFKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)I)C(=O)OC(C)(C)C

Origin of Product

United States

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